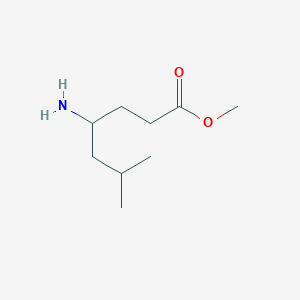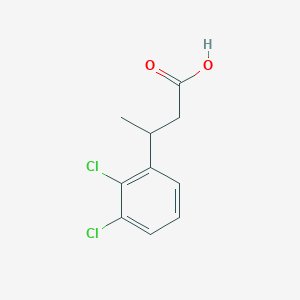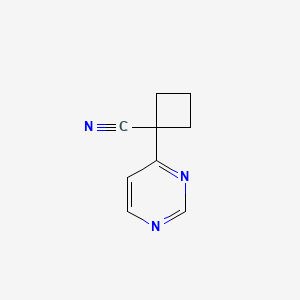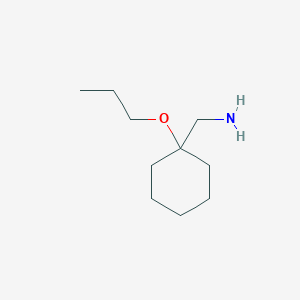
5-Bromo-2-chloromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxyl group. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to form 5-bromo-2-chlorobenzoic acid. This intermediate is then subjected to further reactions to introduce the hydroxyl group, resulting in the formation of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as chlorination, bromination, and hydroxylation under controlled conditions to ensure safety and efficiency .
化学反応の分析
Types of Reactions
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine and chlorine atoms can be reduced to form less reactive species.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-bromo-2-chlorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(5-bromo-2-chlorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
類似化合物との比較
Similar Compounds
5-bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the hydroxyl group.
2-(5-bromo-2-chlorophenyl)-2-oxoacetic acid: An oxidized derivative of the compound.
2-(5-bromo-2-chlorophenyl)-2-hydroxyethanol: A reduced derivative of the compound
Uniqueness
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C8H6BrClO3 |
|---|---|
分子量 |
265.49 g/mol |
IUPAC名 |
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChIキー |
ZXNSIGNOLWJAHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















